molecular formula C14H24N2O3 B1521075 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate CAS No. 923009-54-5

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

Cat. No.: B1521075
CAS No.: 923009-54-5
M. Wt: 268.35 g/mol
InChI Key: BCWUGEIFXRKYMP-UHFFFAOYSA-N
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Description

Tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS 923009-54-5) is a high-purity (95%) chemical building block offered for research and development purposes . This compound features a spirocyclic diazaspiro[5.5]undecane scaffold, a structure of high interest in medicinal chemistry for constructing three-dimensional frameworks in drug discovery efforts. The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for selective deprotection and further functionalization at the secondary amine, making it a versatile intermediate for the synthesis of more complex molecules . As part of the diazaspiro[5.5]undecane family, which has documented applications in pharmaceutical research, this and related structures are frequently investigated for their potential as bioactive compounds and their role as key synthons in developing central nervous system (CNS) active agents . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 1-oxo-2,8-diazaspiro[5.5]undecane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-5-7-14(10-16)6-4-8-15-11(14)17/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWUGEIFXRKYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662900
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923009-54-5
Record name tert-Butyl 7-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Multi-Step Synthetic Route

A closely related synthesis method for a structurally similar diazaspiro compound (tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate) provides a valuable framework that can be adapted for the preparation of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate. The method involves seven key steps:

Step Reaction Description Reagents & Conditions Yield & Notes
1 Condensation of ethyl malonate with ammonium acetate in ethanol to form intermediate compound Ethanol solvent, 25–80°C, 5 hours ~41% yield after purification
2 Reduction of ester intermediate using lithium borohydride in tetrahydrofuran 0–70°C, 2.5 hours Quantitative yield (100%)
3 Tosylation of resulting alcohol with p-toluenesulfonyl chloride in dichloromethane 25°C, 12 hours Quantitative yield (100%)
4 Ring closure via nucleophilic substitution using cesium carbonate in acetonitrile 25–90°C, 3 hours ~70% yield
5 Reduction of the ring-closed intermediate with magnesium in methanol 25–80°C, 1 hour Quantitative yield (100%)
6 Protection of amine groups with Boc anhydride in dichloromethane/water 25°C, 12 hours ~38% yield after chromatography
7 Catalytic hydrogenation with palladium on carbon in methanol 25°C, 3 hours, 30 psi H2 ~89% yield

This sequence culminates in the formation of the target tert-butyl diazaspiro compound with high purity and yield suitable for research applications.

Reaction Conditions and Techniques

  • Solvents: Ethanol, tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and methanol are commonly used solvents chosen for their ability to dissolve reactants and facilitate reaction kinetics.
  • Temperature Control: Precise temperature control ranging from 0°C to 90°C is critical to optimize reaction rates and selectivity.
  • Catalysts and Reagents: Lithium borohydride serves as a mild reducing agent; p-toluenesulfonyl chloride is used for tosylation; cesium carbonate acts as a base for ring closure; magnesium chips enable reduction; Boc anhydride is used for amine protection; palladium on carbon is employed for catalytic hydrogenation.
  • Physical Methods: Ultrasonic baths, vortexing, and hot water baths can be applied to improve solubility and mixing during preparation steps.

Summary Table of Key Preparation Parameters

Parameter Details
Molecular Formula C14H24N2O3
Molecular Weight 268.36 g/mol
CAS Number 923009-54-5
Solubility Soluble in DMSO, ethanol; use heating/ultrasound to aid dissolution
Storage Conditions Room temperature sealed; -80°C for long term
Typical Reaction Times 1–12 hours depending on step
Typical Reaction Temps 0–90°C
Purification Methods Chromatography (silica gel)
Yield Range 38% to 100% depending on step

Research Findings and Practical Considerations

  • The multi-step synthesis is designed to optimize yield and purity while using readily available reagents.
  • Protection of amine groups with tert-butyl carbamate (Boc) is crucial to prevent side reactions during hydrogenation.
  • The use of cesium carbonate facilitates efficient ring closure, a key step in forming the spirocyclic structure.
  • Catalytic hydrogenation under mild conditions (25°C, 30 psi H2) ensures selective reduction without degrading sensitive groups.
  • The overall synthetic route is scalable and suitable for industrial production due to the use of common reagents and straightforward purification.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate is being explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

  • Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. The unique spatial configuration may enhance interactions with biological targets, leading to increased efficacy in disrupting cancer cell proliferation .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Its ability to disrupt microbial membranes could be a mechanism of action worth exploring further .

Chemical Biology

In the field of chemical biology, this compound serves as a valuable tool for probing biological systems.

  • Bioconjugation : The carboxylate group can be utilized for bioconjugation techniques, allowing for the attachment of biomolecules such as peptides or proteins. This application is crucial in designing targeted drug delivery systems or creating biosensors .
  • Enzyme Inhibition Studies : The compound's structural features may enable it to act as an inhibitor for certain enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into metabolic regulation and potential therapeutic interventions .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science.

  • Polymer Synthesis : Researchers are investigating the use of this compound as a monomer in polymerization reactions to create novel materials with specific mechanical and thermal properties. Its spirocyclic structure could impart unique characteristics to the resulting polymers, such as increased rigidity or thermal stability .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics .
Study 2Antimicrobial PropertiesExhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Study 3Bioconjugation TechniquesSuccessfully conjugated with fluorescent dyes, enhancing imaging capabilities in cellular studies, showcasing its utility in chemical biology applications .

Mechanism of Action

The mechanism by which tert-butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The spiro[5.5]undecane framework allows for structural variability in the placement of functional groups. Key analogs include:

CAS No. Compound Name Key Structural Differences Purity Source
923009-54-5 tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate 5-oxo, 4,10-diaza 95% Combi-Blocks
1031927-12-4 tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate (QN-2846) 2-oxo, 1,9-diaza 95% Combi-Blocks
1251021-18-7 tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (QJ-2758) 3-oxo, 2,9-diaza 95% Combi-Blocks
873924-08-4 tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 9-oxo, 3-aza (single nitrogen) N/A Chemical Report
1198286-10-0 tert-Butyl 10-benzyl-11-oxo-4,10-diazaspiro[5.5]undecane-4-carboxylate 11-oxo, 4,10-diaza + benzyl substituent N/A US Biological

Analysis of Structural Differences:

  • Oxo Position: The location of the ketone group (e.g., 2-oxo vs. 5-oxo) influences electronic distribution and reactivity.
  • Diaza vs. Aza: The diaza (two nitrogen atoms) configuration in the target compound vs. Diaza compounds are more likely to participate in chelation or receptor binding .
  • Substituent Effects: The benzyl group in CAS 1198286-10-0 introduces steric bulk and lipophilicity, which may reduce aqueous solubility but enhance membrane permeability in biological systems .

Physicochemical and Functional Implications

Solubility and Bioactivity
  • The tert-butyl carbamate group in all Combi-Blocks compounds (95% purity) provides moderate hydrophobicity, balancing solubility in organic solvents.
  • The benzyl-substituted derivative (CAS 1198286-10-0) is predicted to exhibit lower solubility due to aromatic hydrophobicity but may show enhanced binding to hydrophobic enzyme pockets .

Biological Activity

tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate (CAS Number: 923009-54-5) is a synthetic compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanism of action, and relevant case studies.

  • Molecular Formula: C₁₄H₂₄N₂O₃
  • Molecular Weight: 268.36 g/mol
  • CAS Number: 923009-54-5
  • PubChem CID: 45074355

Research indicates that compounds with spirocyclic structures, such as this compound, often interact with neurotransmitter receptors, particularly the γ-Aminobutyric Acid Type A Receptor (GABAAR). This interaction can modulate inhibitory neurotransmission in the central nervous system (CNS), offering insights into potential therapeutic applications in treating neurological disorders.

GABAAR Interaction

A study highlighted the importance of structural features in diazaspiro compounds for their binding affinity to GABAARs. For instance, structural modifications can enhance selectivity for specific receptor subtypes, which is crucial for minimizing side effects associated with broader receptor activity. The binding affinities of related compounds have been reported in the high-nanomolar range, suggesting that this compound could exhibit similar properties .

Antagonistic Properties

In vitro studies have demonstrated that diazaspiro compounds can act as competitive antagonists at GABAARs. This antagonistic action may influence T cell proliferation and immune responses, indicating a potential role in immunomodulation .

Case Studies

  • Immunomodulatory Effects : A study focused on a related compound demonstrated that it could effectively rescue T cell proliferation inhibition caused by GABAAR signaling. This suggests that this compound may similarly modulate immune responses through its action on GABAARs .
  • Neuroprotective Potential : Preliminary research indicates that compounds structurally related to this compound could offer neuroprotective effects in models of ischemic stroke by modulating GABAergic signaling pathways .

Data Table: Biological Activity Summary

PropertyDescription
Compound Name This compound
CAS Number 923009-54-5
GABAAR Binding Affinity High-nanomolar range (specific values pending further studies)
Immunomodulatory Effects Potential to rescue T cell proliferation
Neuroprotective Effects Possible protective role in ischemic conditions

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the spirocyclic core of tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate?

  • Methodological Answer : The spirocyclic structure can be synthesized via cyclization reactions using hydrazine derivatives and carbonyl-containing precursors. For example, analogous spirocyclic systems (e.g., tert-butyl diazaspiro carboxylates) are formed through acid-catalyzed condensation of hydrazines with cyclic ketones or aldehydes in mixed solvents (toluene/acetonitrile) under reflux, as demonstrated in similar syntheses . The tert-butyl carbamate (Boc) group is introduced early to protect reactive amines, enabling selective functionalization of other positions .

Q. How should researchers characterize the purity and structure of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure and Boc group integrity. Peaks near δ 1.4 ppm (Boc methyl groups) and carbonyl signals (δ 165-175 ppm) are critical markers .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) to resolve ambiguities in stereochemistry and molecular conformation. Refinement against high-resolution data ensures accurate bond-length and angle measurements .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ for C14_{14}H23_{23}N2_2O3_3: ~267.17 g/mol) .

Q. What are the critical storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store in tightly sealed, light-resistant containers under inert gas (N2_2 or Ar) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, heat, or strong acids/bases, as these degrade the carbamate functionality .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the tert-butyl carbamate group in further derivatization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the carbamate group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbonyl oxygen in the Boc group is susceptible to nucleophilic attack, which can be modulated by steric hindrance from the tert-butyl moiety .

Q. What experimental approaches resolve contradictions in reaction yields when varying the solvent system?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically screen solvent polarity (e.g., DMF vs. THF) and temperature using a factorial design. For spirocyclic systems, polar aprotic solvents often enhance cyclization efficiency but may increase side reactions.
  • Kinetic Analysis : Monitor reaction progress via in situ IR or LC-MS to identify intermediates. For example, low yields in non-polar solvents may result from incomplete imine formation, requiring additives like trifluoroacetic acid (TFA) to catalyze cyclization .

Q. In crystallographic studies, how does the spirocyclic conformation influence the compound’s molecular packing?

  • Methodological Answer : The spiro junction imposes a rigid, non-planar geometry, leading to unique crystal packing motifs. Using SHELXL, analyze torsion angles and intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and adjacent NH moieties). Such interactions often stabilize specific polymorphs, impacting solubility and bioavailability .

Q. How can researchers leverage this compound as a building block for drug-discovery pipelines?

  • Methodological Answer :

  • Fragment-Based Drug Design (FBDD) : Incorporate the spirocyclic core into larger scaffolds targeting protease inhibitors or GPCR modulators. The Boc group allows selective deprotection for late-stage functionalization (e.g., coupling with boronic acids via Suzuki-Miyaura reactions) .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents on the diazaspiro ring and test against disease-relevant targets (e.g., kinases). Compare bioactivity data to computational docking results to refine pharmacophore models .

Data Contradiction Analysis

Q. How should discrepancies in reported reaction yields for similar spirocyclic compounds be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Verify catalyst purity (e.g., TFA lot variability) and moisture content in solvents.
  • Side-Reaction Profiling : Use LC-MS or 19^{19}F NMR (if fluorinated analogs are present) to detect byproducts like over-oxidized intermediates or dimerization species .
  • Cross-Validation : Compare results with structurally related compounds (e.g., tert-butyl 5-oxo-4,7-diazaspiro[2.5]octane-7-carboxylate) to identify systemic issues in synthetic protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate

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